molecular formula C15H20ClNO6 B12074430 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Cat. No.: B12074430
M. Wt: 345.77 g/mol
InChI Key: JWCJZEWEZWHSHX-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-substituted aromatic ring, and two methoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the acetic acid moiety.

    Introduction of the Chloro and Methoxy Groups: The aromatic ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid: Lacks the methoxy groups.

    2-((Tert-butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid: Lacks the chloro group.

    2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid: Lacks the Boc protecting group.

Uniqueness

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is unique due to the combination of the Boc protecting group, chloro substitution, and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H20ClNO6

Molecular Weight

345.77 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19)

InChI Key

JWCJZEWEZWHSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O

Origin of Product

United States

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